6-(Piperidin-1-yl)pyridine-3-carbaldehyde, also known as 6-(piperidin-1-yl)nicotinaldehyde, is a chemical compound with the formula CHNO and a molecular weight of 190.25 g/mol. This compound features a piperidine ring attached to a pyridine structure, specifically at the 6-position of the pyridine ring. Its unique structure contributes to its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 6-(piperidin-1-yl)pyridine-3-carbaldehyde can be achieved through several methods, including:
The molecular structure of 6-(piperidin-1-yl)pyridine-3-carbaldehyde consists of a pyridine ring with a piperidine substituent at the 6-position and an aldehyde functional group at the 3-position. The structural representation can be described by its SMILES notation: O=CC1=CN=C(N2CCCCC2)C=C1
.
Key structural data include:
6-(Piperidin-1-yl)pyridine-3-carbaldehyde participates in various chemical reactions due to its functional groups:
The mechanism of action for 6-(piperidin-1-yl)pyridine-3-carbaldehyde primarily revolves around its reactivity as an electrophile due to the carbonyl group of the aldehyde. In biological systems, it may interact with various biological targets, potentially influencing enzymatic activities or receptor interactions due to its structural similarity to known pharmacophores.
The specific mechanisms will depend on the target biomolecule but may involve:
Data on specific interactions remain limited but suggest potential applications in drug design targeting central nervous system disorders due to the piperidine moiety's known pharmacological properties .
6-(Piperidin-1-yl)pyridine-3-carbaldehyde exhibits several notable physical and chemical properties:
Chemical properties include:
The applications of 6-(piperidin-1-yl)pyridine-3-carbaldehyde are diverse, particularly in medicinal chemistry:
Piperidine (saturated six-membered) and pyridine (unsaturated six-membered) represent privileged scaffolds in medicinal chemistry due to their profound influence on molecular recognition, pharmacokinetic optimization, and target engagement. Piperidine’s flexible chair conformation enables optimal positioning in hydrophobic pockets, while its basic nitrogen (pKa ~11) facilitates salt bridge formation with biological targets. Pyridine, with its aromatic character and lower basicity (pKa ~5), contributes to π-stacking interactions, metabolic stability, and bioavailability enhancement. Statistical analyses reveal that over 60% of FDA-approved small-molecule drugs contain nitrogen heterocycles, with pyridine derivatives constituting a significant proportion of recent oncology therapeutics (33% of pyridine-containing drugs approved 2014-2023 target cancer pathways) [7].
The specific 6-(piperidin-1-yl)pyridine-3-carbaldehyde scaffold exemplifies rational heterocycle integration: the pyridine ring provides a planar aromatic platform for target binding, the piperidine moiety adds three-dimensional flexibility and basicity, and the aldehyde group offers a versatile handle for synthetic elaboration. This structural synergy enables interactions with diverse biological targets, particularly kinases and G-protein-coupled receptors, where the piperidine nitrogen can form critical hydrogen bonds with aspartate residues in allosteric binding pockets [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1